molecular formula C13H8ClIO B1604263 3-Chloro-4'-iodobenzophenone CAS No. 890098-18-7

3-Chloro-4'-iodobenzophenone

Cat. No.: B1604263
CAS No.: 890098-18-7
M. Wt: 342.56 g/mol
InChI Key: NSCIJVCHILXIHI-UHFFFAOYSA-N
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Description

3-Chloro-4’-iodobenzophenone is an organic compound with the IUPAC name (3-chlorophenyl)(4-iodophenyl)methanone . It has a molecular weight of 342.56 g/mol . The compound is a cream-colored solid .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-iodobenzophenone consists of a carbonyl group attached to two aromatic rings, one of which has a chlorine atom and the other an iodine atom . Further analysis such as vibrational analysis can be carried out using both FT-IR and FT-Raman spectra .


Physical And Chemical Properties Analysis

3-Chloro-4’-iodobenzophenone is a cream-colored solid . It has a molecular weight of 342.56 g/mol . The InChI code is 1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H .

Scientific Research Applications

Identification of Iodinated Disinfection Byproducts

A study by Pan, Zhang, and Li (2016) identified and proposed structures for new polar iodinated disinfection byproducts (I-DBPs) formed during cooking with chloraminated/chlorinated tap water. These I-DBPs include 3-iodo-4-hydroxybenzaldehyde and 3-iodo-4-hydroxybenzoic acid, among others. The developmental toxicity of these I-DBPs suggested that phenolic I-DBPs were significantly more toxic than aliphatic I-DBPs. Suggestions for controlling their formation were provided, emphasizing the environmental impact of iodinated compounds in water treatment processes (Yang Pan, Xiangru Zhang, & Yu Li, 2016).

Properties

IUPAC Name

(3-chlorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCIJVCHILXIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641505
Record name (3-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-18-7
Record name (3-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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